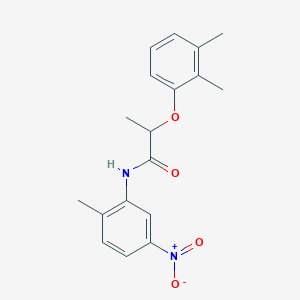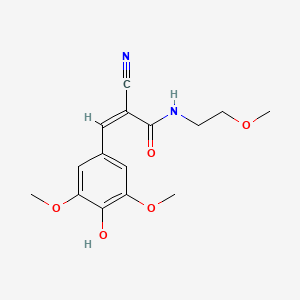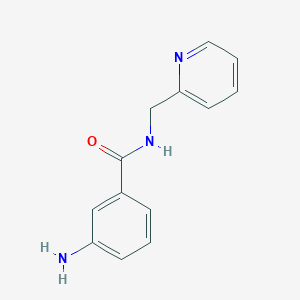
2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is an organic compound with a complex structure It is characterized by the presence of a phenoxy group substituted with dimethyl groups and a nitrophenyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide typically involves multiple steps. One common method includes the following steps:
Preparation of 2,3-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-(2,3-dimethylphenoxy)propanamide: This involves the reaction of 2,3-dimethylphenol with 3-chloropropanoyl chloride in the presence of a base like pyridine to form the intermediate 2-(2,3-dimethylphenoxy)propanamide.
Nitration of 2-methylphenylamine: This step involves the nitration of 2-methylphenylamine using a mixture of concentrated sulfuric acid and nitric acid to form 2-methyl-5-nitrophenylamine.
Coupling Reaction: Finally, the intermediate 2-(2,3-dimethylphenoxy)propanamide is coupled with 2-methyl-5-nitrophenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(2-methylphenyl)propanamide: Lacks the nitro group, resulting in different chemical and biological properties.
2-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)propanamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is unique due to the presence of both dimethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-6-5-7-17(13(11)3)24-14(4)18(21)19-16-10-15(20(22)23)9-8-12(16)2/h5-10,14H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBMBKSKNVRLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2562456.png)


![1-(2,5-Dimethylbenzyl)-3'-(3-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2562459.png)
![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2562460.png)

![3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2562463.png)
![N-benzyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2562471.png)
![N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2562472.png)
![4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2562474.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2562475.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine](/img/structure/B2562476.png)
![N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2562477.png)
![ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2562479.png)
